Cas no 2090579-37-4 (2-(6-(Trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid)

2-(6-(Trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid is a fluorinated heterocyclic compound featuring a trifluoromethyl-substituted imidazo[1,2-b]pyrazole core linked to an acetic acid moiety. Its structural uniqueness confers advantageous properties, including enhanced metabolic stability and lipophilicity due to the trifluoromethyl group, making it valuable in medicinal chemistry and agrochemical applications. The acetic acid functionality provides a reactive handle for further derivatization, enabling its use as a versatile intermediate in the synthesis of bioactive molecules. Its well-defined heterocyclic scaffold is also of interest in the development of kinase inhibitors and other targeted therapeutics. The compound's purity and stability under standard conditions ensure reliable performance in research and industrial settings.
2-(6-(Trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid structure
2090579-37-4 structure
商品名:2-(6-(Trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid
CAS番号:2090579-37-4
MF:C8H6F3N3O2
メガワット:233.147351741791
CID:5042487

2-(6-(Trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid 化学的及び物理的性質

名前と識別子

    • 2-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid
    • 2-[6-(trifluoromethyl)imidazo[1,2-b]pyrazol-1-yl]acetic acid
    • 2-(6-(Trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid
    • インチ: 1S/C8H6F3N3O2/c9-8(10,11)5-3-6-13(4-7(15)16)1-2-14(6)12-5/h1-3H,4H2,(H,15,16)
    • InChIKey: ORGSIMPLQIEAHF-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C=C2N(C=CN2CC(=O)O)N=1)(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 297
  • 疎水性パラメータ計算基準値(XlogP): 0.8
  • トポロジー分子極性表面積: 59.5

2-(6-(Trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2198-7841-0.25g
2-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid
2090579-37-4 95%+
0.25g
$657.0 2023-09-06
TRC
T180121-1g
2-(6-(Trifluoromethyl)-1h-imidazo[1,2-b]pyrazol-1-yl)acetic Acid
2090579-37-4
1g
$ 1045.00 2022-06-03
TRC
T180121-100mg
2-(6-(Trifluoromethyl)-1h-imidazo[1,2-b]pyrazol-1-yl)acetic Acid
2090579-37-4
100mg
$ 185.00 2022-06-03
Life Chemicals
F2198-7841-10g
2-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid
2090579-37-4 95%+
10g
$3062.0 2023-09-06
Life Chemicals
F2198-7841-1g
2-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid
2090579-37-4 95%+
1g
$729.0 2023-09-06
Life Chemicals
F2198-7841-5g
2-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid
2090579-37-4 95%+
5g
$2187.0 2023-09-06
Life Chemicals
F2198-7841-2.5g
2-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid
2090579-37-4 95%+
2.5g
$1458.0 2023-09-06
Life Chemicals
F2198-7841-0.5g
2-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid
2090579-37-4 95%+
0.5g
$692.0 2023-09-06
TRC
T180121-500mg
2-(6-(Trifluoromethyl)-1h-imidazo[1,2-b]pyrazol-1-yl)acetic Acid
2090579-37-4
500mg
$ 680.00 2022-06-03

2-(6-(Trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid 関連文献

2-(6-(Trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acidに関する追加情報

Introduction to 2-(6-(Trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid (CAS No. 2090579-37-4)

2-(6-(Trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid, identified by its CAS number 2090579-37-4, is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to the imidazopyrazole class, a structural motif known for its broad spectrum of biological activities. The presence of a trifluoromethyl group at the 6-position of the imidazopyrazole core enhances its pharmacological properties, making it a promising candidate for further investigation in medicinal chemistry.

The trifluoromethyl substituent is a key feature in drug design due to its ability to modulate metabolic stability, lipophilicity, and binding affinity. In the context of 2-(6-(Trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid, this group likely contributes to improved binding interactions with biological targets, thereby increasing the compound's potential therapeutic efficacy. The acetic acid moiety at the 2-position provides a carboxylic acid functionality, which can be further modified or utilized in drug formulations to enhance solubility or bioavailability.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such compounds with greater accuracy. Studies suggest that derivatives of imidazo[1,2-b]pyrazole exhibit inhibitory effects on various enzymes and receptors involved in inflammatory pathways, making them attractive for the development of anti-inflammatory agents. The incorporation of a trifluoromethyl group into this scaffold may further refine these inhibitory properties, potentially leading to more potent and selective therapeutic agents.

Moreover, the structural complexity of 2-(6-(Trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid allows for diverse chemical modifications. Researchers can explore different synthetic pathways to introduce additional functional groups or alter the substitution patterns on the imidazopyrazole core. Such modifications are crucial for optimizing pharmacokinetic profiles and minimizing off-target effects. For instance, replacing the acetic acid moiety with other carboxylic acid derivatives could enhance binding affinity or improve metabolic stability.

In the realm of drug discovery, high-throughput screening (HTS) and structure-based drug design (SBDD) have been instrumental in identifying novel bioactive compounds. The unique scaffold of 2-(6-(Trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid makes it an ideal candidate for these approaches. By leveraging computational tools and experimental data, researchers can rapidly assess its potential interactions with biological targets such as kinases, proteases, and transcription factors. This iterative process of design, synthesis, and evaluation is essential for developing lead compounds with optimized pharmacological properties.

One particularly intriguing aspect of this compound is its potential application in oncology research. Imidazopyrazole derivatives have shown promise as inhibitors of tyrosine kinases and other enzymes implicated in cancer cell proliferation. The trifluoromethyl group may enhance binding interactions with these targets by increasing lipophilicity and reducing metabolic degradation. Preclinical studies are ongoing to evaluate the efficacy and safety of such compounds in cancer models. Preliminary results indicate that derivatives of this class exhibit significant antitumor activity while maintaining acceptable tolerability profiles.

Another area where 2-(6-(Trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid holds promise is in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD). Chronic inflammation is a hallmark of these conditions, and inhibiting key inflammatory pathways can lead to significant therapeutic benefits. The compound's ability to modulate enzyme activity and receptor binding suggests that it may interfere with inflammatory cascades at multiple levels. Further research is needed to fully elucidate its mechanisms of action and identify potential therapeutic applications.

The synthesis of imidazo[1,2-b]pyrazole derivatives remains an active area of research due to their diverse biological activities. Advances in synthetic methodologies have enabled the efficient preparation of complex structures like 2-(6-(Trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid with high purity and yield. Techniques such as transition metal-catalyzed cross-coupling reactions and microwave-assisted synthesis have streamlined the process of constructing heterocyclic frameworks. These advancements not only facilitate rapid access to novel compounds but also allow for fine-tuning their structural features to optimize pharmacological properties.

In conclusion,2-(6-(Trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid (CAS No. 2090579-37-4) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features—particularly the presence of a trifluoromethyl group—enhance its potential as a bioactive molecule with applications ranging from oncology to anti-inflammatory therapy. Continued investigation into its biological activities and synthetic modifications will likely uncover new therapeutic opportunities in the years ahead.

おすすめ記事

推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd